8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Activity
Research has explored derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including 8-(4-benzylpiperazin-1-yl) variants, for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds display potential psychotropic activity, particularly in antidepressant and anxiolytic properties. One study identified specific derivatives showing antidepressant-like effects in forced swim tests and anxiolytic-like activity in four-plate tests in mice (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another study focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with benzylamide and 4-phenylpiperazinamide moieties, demonstrating significant analgesic and anti-inflammatory activities. These derivatives were found to be more active than acetylsalicylic acid in animal models (Zygmunt et al., 2015).
Molecular Docking and Acetylcholinesterase Inhibition
Molecular docking studies on a synthesized arylpiperazine derivative showed its potential as an acetylcholinesterase inhibitor, suggesting applications in Alzheimer’s disease treatment (Hristova et al., 2018).
Cardiovascular Activity
Derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects, showing potential as treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antidepressant Properties
Another compound in this category, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, showed pronounced antidepressant activity in animal models, indicating its potential in treating depression (Khaliullin et al., 2018).
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-19-8-7-11-21(16-19)18-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-14-12-30(13-15-31)17-20-9-5-4-6-10-20/h4-11,16H,12-15,17-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOVBIQWZLUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.